cis-8-Octadecenoic acid (C18:1n-10) is a highly specific monounsaturated fatty acid (MUFA) characterized by a cis double bond at the Δ8 position. Unlike mainstream dietary lipids, this positional isomer is a specialized endogenous lipid, notably serving as the most abundant C18:1 isomer in human sebum and a direct elongation product of the FADS2-mediated sapienic acid pathway [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for lipidomics, a specialized precursor for custom lipid nanoparticle (LNP) formulation, and an essential component for accurate in vitro dermatological modeling. Its distinct double-bond position governs its unique melting point (~13.4 °C), membrane packing efficiency, and resistance to lipid peroxidation, making it a critical material for advanced metabolic and biophysical applications [2].
Substituting cis-8-octadecenoic acid with the vastly more common, lower-cost oleic acid (cis-9-octadecenoic acid) fundamentally compromises experimental and formulative integrity. While both are C18:1 MUFAs, the shift of the double bond from the Δ9 to the Δ8 position alters the lipid bilayer's packing parameter, directly impacting membrane fluidity and cellular responses such as ferroptosis sensitivity [1]. In dermatological applications, generic oleic acid acts as a pro-inflammatory trigger, significantly upregulating interleukin-36γ in keratinocytes, whereas the cis-8 isomer maintains baseline homeostasis at equivalent concentrations [2]. Furthermore, in metabolic tracking, substituting these isomers obscures distinct enzymatic pathways (FADS2 vs. SCD1), leading to critical misinterpretations in cancer lipidomics and biomarker quantification.
In dermatological modeling, the choice of C18:1 isomer dictates the inflammatory baseline of the assay. At a concentration of 50 μM, cis-8-octadecenoic acid induces no significant upregulation of interleukin-36γ (IL-36γ) mRNA in human epidermal keratinocytes. In stark contrast, the generic comparator, oleic acid (cis-9), significantly increases IL-36γ expression at the identical 50 μM dose, triggering a pro-inflammatory state associated with skin redness [1].
| Evidence Dimension | Interleukin-36γ (IL-36γ) mRNA expression induction |
| Target Compound Data | No significant induction at 50 μM |
| Comparator Or Baseline | Oleic acid (cis-9 isomer): Significant pro-inflammatory induction at 50 μM |
| Quantified Difference | Oleic acid triggers a pro-inflammatory response, while cis-8 maintains non-inflammatory homeostasis at equivalent doses |
| Conditions | 50 μM dose in cultured human epidermal keratinocytes |
Formulators of synthetic sebum and cosmetic screening models must procure the cis-8 isomer to accurately replicate healthy skin barriers without artificially inducing inflammatory pathways.
The exact position of the cis-double bond governs lipid bilayer packing and subsequent susceptibility to lipid peroxidation. Exogenous supplementation with cis-8-octadecenoic acid specifically alters the PUFA/MUFA ratio in cellular membranes, modulating sensitivity to GPX4-inhibitor-induced ferroptosis in 2D and 3D cancer models. Substituting this with trans-isomers or Δ9 MUFAs alters the membrane stiffening kinetics, fundamentally changing the cell death threshold [1].
| Evidence Dimension | Membrane phospholipid integration and ferroptosis suppression |
| Target Compound Data | Specific Δ8 cis-kink dictates distinct bilayer packing parameters |
| Comparator Or Baseline | trans-isomers and Δ9 MUFAs (Oleic acid) |
| Quantified Difference | Δ8 positional shift alters membrane stiffening and lipid peroxidation rates compared to Δ9 or trans-isomers |
| Conditions | 2D and 3D cancer cell culture models undergoing GPX4 inhibition |
For researchers designing lipid-based drug delivery systems or studying targeted cell death, the exact double-bond position is required to achieve reproducible membrane fluidity and peroxidation kinetics.
For metabolic tracking, distinguishing between elongation pathways requires exact isomeric standards. cis-8-Octadecenoic acid is the direct elongation product of 16:1n-10 via the FADS2 pathway, whereas oleic acid is produced via SCD1. Precise chromatographic resolution of the cis-8 isomer from the cis-9 baseline is mandatory to prevent misattribution of FADS2-driven cancer metabolism to standard dietary lipid pathways [1].
| Evidence Dimension | Metabolic origin and chromatographic resolution |
| Target Compound Data | Direct elongation product of 16:1n-10 via FADS2 |
| Comparator Or Baseline | Oleic acid (18:1n-9): Product of stearic acid desaturation via SCD1 |
| Quantified Difference | Distinct GC-MS/LC-MS retention times allow differentiation of the 18:1n-10 pathway from the 18:1n-9 pathway |
| Conditions | High-resolution mass spectrometry of cellular lipid extracts |
Diagnostic and metabolic laboratories must procure the exact cis-8 standard to accurately quantify alternative lipid elongation pathways implicated in cancer and metabolic diseases.
The thermal processing behavior of this lipid is dictated by its stereochemistry. The cis-configuration at the Δ8 position yields a melting point of approximately 13.4 °C (alpha form), ensuring it remains liquid at room temperature. In contrast, its geometric baseline, trans-8-octadecenoic acid, exhibits a dramatically higher melting point of 44–46 °C due to more efficient linear packing [1].
| Evidence Dimension | Melting point temperature |
| Target Compound Data | ~13.4 °C (alpha form) |
| Comparator Or Baseline | trans-8-Octadecenoic acid: ~44–46 °C |
| Quantified Difference | The cis-configuration lowers the melting point by >30 °C compared to the trans-isomer |
| Conditions | Standard atmospheric pressure thermal analysis |
Process engineers and formulators must account for this specific thermal behavior when designing temperature-sensitive lipid blends, emulsions, or phase-change materials.
Due to its non-inflammatory profile at physiological concentrations compared to oleic acid, cis-8-octadecenoic acid is the required MUFA for formulating accurate artificial sebum and developing in vitro epidermal models for cosmetics testing [1].
As a direct downstream product of the FADS2 pathway, this compound is essential as an analytical standard for mass spectrometry workflows mapping altered lipid metabolism and sapienic acid elongation in cancer cells [2].
The specific Δ8 cis-kink provides unique membrane packing properties, making it a valuable specialized precursor for synthesizing novel ionizable lipids or structural phospholipids designed to fine-tune LNP fluidity and endosomal escape [3].
Utilized as a highly specific exogenous lipid supplement in cell culture to study the competitive insertion of MUFAs vs. PUFAs into plasma membranes, allowing researchers to precisely modulate and study ferroptosis resistance mechanisms [3].